Cas no 2648996-70-5 (1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene)

1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene is a specialized aromatic compound featuring a cyclopropyl isocyanate group and methoxy and fluoro substituents. Its unique structure makes it valuable as a versatile intermediate in organic synthesis, particularly for constructing complex heterocycles or functionalized benzene derivatives. The presence of the isocyanate group enables selective reactivity with nucleophiles, facilitating the formation of ureas, carbamates, or amides, while the difluoro and methoxy substituents offer opportunities for further functionalization. This compound is particularly useful in medicinal chemistry and materials science, where its structural motifs can contribute to the development of bioactive molecules or advanced polymers. Careful handling is required due to the reactivity of the isocyanate group.
1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene structure
2648996-70-5 structure
商品名:1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
CAS番号:2648996-70-5
MF:C11H9F2NO2
メガワット:225.191469907761
CID:6616037
PubChem ID:84789942

1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene 化学的及び物理的性質

名前と識別子

    • 2648996-70-5
    • EN300-1769141
    • 1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
    • 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
    • インチ: 1S/C11H9F2NO2/c1-16-9-5-7(12)4-8(13)10(9)11(2-3-11)14-6-15/h4-5H,2-3H2,1H3
    • InChIKey: UPRAOIVZVGQNNV-UHFFFAOYSA-N
    • ほほえんだ: FC1=CC(=CC(=C1C1(CC1)N=C=O)OC)F

計算された属性

  • せいみつぶんしりょう: 225.06013485g/mol
  • どういたいしつりょう: 225.06013485g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 5
  • 重原子数: 16
  • 回転可能化学結合数: 3
  • 複雑さ: 313
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.2
  • トポロジー分子極性表面積: 38.7Ų

1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1769141-2.5g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
2.5g
$1988.0 2023-09-20
Enamine
EN300-1769141-0.05g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
0.05g
$851.0 2023-09-20
Enamine
EN300-1769141-10g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
10g
$4360.0 2023-09-20
Enamine
EN300-1769141-0.1g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
0.1g
$892.0 2023-09-20
Enamine
EN300-1769141-10.0g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
10g
$4360.0 2023-05-26
Enamine
EN300-1769141-5.0g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
5g
$2940.0 2023-05-26
Enamine
EN300-1769141-1g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
1g
$1014.0 2023-09-20
Enamine
EN300-1769141-0.25g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
0.25g
$933.0 2023-09-20
Enamine
EN300-1769141-0.5g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
0.5g
$974.0 2023-09-20
Enamine
EN300-1769141-1.0g
1,5-difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene
2648996-70-5
1g
$1014.0 2023-05-26

1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene 関連文献

1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzeneに関する追加情報

Professional Introduction to Compound with CAS No. 2648996-70-5 and Product Name: 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene

The compound with the CAS number 2648996-70-5 and the product name 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene represents a significant advancement in the field of pharmaceutical chemistry. This molecule, characterized by its unique structural features, has garnered attention for its potential applications in drug development and medicinal chemistry. The presence of both fluoro and isocyanate functional groups makes it a versatile intermediate for synthesizing more complex molecules with tailored biological activities.

In recent years, the pharmaceutical industry has increasingly recognized the importance of fluorinated compounds due to their ability to enhance metabolic stability, binding affinity, and overall pharmacokinetic properties of drug candidates. The 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene molecule exemplifies this trend by incorporating fluorine atoms at strategic positions within its structure. These fluorine atoms can modulate electronic properties and influence interactions with biological targets, making it a valuable building block for designing novel therapeutic agents.

The isocyanate group in the compound's name is another key feature that underscores its synthetic utility. Isocyanates are known for their reactivity in forming urethane linkages, which are prevalent in many biologically active molecules. This reactivity allows for the facile introduction of complex functionalities into the core structure of the compound, enabling chemists to explore a wide range of derivatives with potential therapeutic benefits.

Recent studies have highlighted the role of 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene as a precursor in the synthesis of novel heterocyclic compounds. Heterocycles are a cornerstone of modern drug discovery, with many clinically approved drugs featuring these cyclic structures. The compound's ability to serve as a scaffold for constructing diverse heterocycles has opened up new avenues for medicinal chemists seeking to develop next-generation therapeutics.

One particularly promising application of this compound is in the development of kinase inhibitors. Kinases are enzymes that play critical roles in numerous cellular processes, and dysregulation of kinase activity is implicated in various diseases, including cancer. By leveraging the reactivity of the isocyanate group and the electronic effects of the fluoro substituents, researchers have been able to design kinase inhibitors with improved selectivity and potency. Preliminary computational studies suggest that derivatives of 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene may exhibit favorable binding profiles to target kinases, making them attractive candidates for further optimization.

The methoxy group present in the molecule also contributes to its synthetic versatility. Methoxy-substituted aromatic compounds are well-studied in medicinal chemistry due to their prevalence in natural products and their ability to modulate pharmacological properties. The methoxy group can influence electronic distribution, solubility, and metabolic stability, all of which are critical factors in drug design. By incorporating this moiety into the core structure of 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene, chemists can fine-tune these properties to meet specific therapeutic requirements.

Advances in synthetic methodologies have further enhanced the utility of this compound. Modern techniques such as transition-metal-catalyzed cross-coupling reactions and organometallic chemistry have enabled the efficient construction of complex molecular architectures from simpler precursors like 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene. These methods allow for precise control over regiochemistry and stereochemistry, ensuring that desired functional groups are incorporated at optimal positions within the molecule.

The growing interest in green chemistry has also influenced how this compound is utilized in research settings. Efforts to minimize waste and reduce hazardous byproducts have led to the development of more sustainable synthetic routes. For instance, catalytic methods that employ recyclable catalysts or operate under mild conditions align well with these principles and offer a more environmentally friendly approach to synthesizing derivatives of 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene.

In conclusion, 1,5-Difluoro-2-(1-isocyanatocyclopropyl)-3-methoxybenzene (CAS No. 2648996-70-5) represents a promising candidate for further exploration in pharmaceutical research. Its unique structural features and synthetic versatility make it an invaluable tool for designing novel therapeutic agents targeting various diseases. As research continues to uncover new applications for this compound and related derivatives, its importance in drug discovery is likely to grow even further.

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